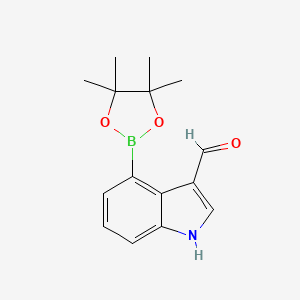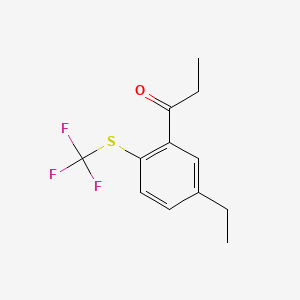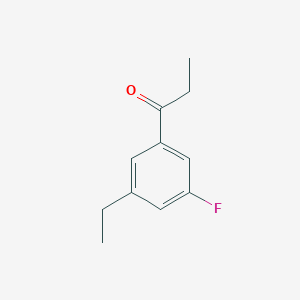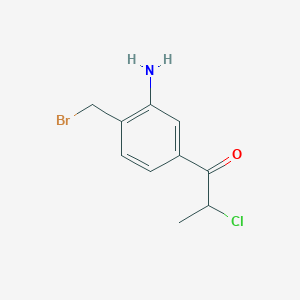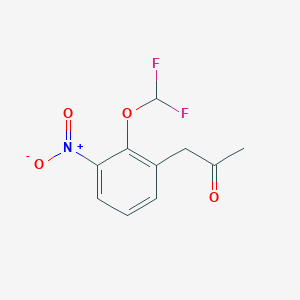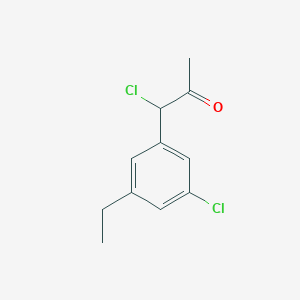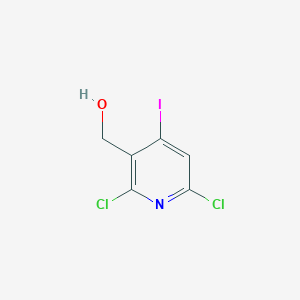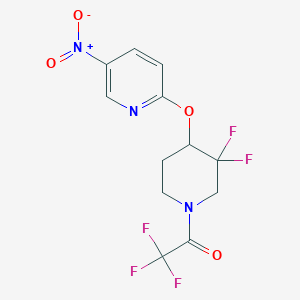
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitropyridine moiety: This is achieved through a nucleophilic substitution reaction where the nitropyridine group is introduced to the piperidine ring.
Final coupling: The trifluoroethanone group is introduced in the final step through a coupling reaction, often using reagents like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting or modulating enzyme activity.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Alter cellular processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone: shares similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorination: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
Nitropyridine Moiety: This functional group contributes to the compound’s reactivity and potential biological activity.
Trifluoroethanone Group: This group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions.
特性
分子式 |
C12H10F5N3O4 |
|---|---|
分子量 |
355.22 g/mol |
IUPAC名 |
1-[3,3-difluoro-4-(5-nitropyridin-2-yl)oxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F5N3O4/c13-11(14)6-19(10(21)12(15,16)17)4-3-8(11)24-9-2-1-7(5-18-9)20(22)23/h1-2,5,8H,3-4,6H2 |
InChIキー |
ZZEZIDIYLUWGKZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


